molecular formula C16H13IO3 B1323965 3-Ethoxycarbonyl-3'-iodobenzophenone CAS No. 890098-41-6

3-Ethoxycarbonyl-3'-iodobenzophenone

Cat. No.: B1323965
CAS No.: 890098-41-6
M. Wt: 380.18 g/mol
InChI Key: IUMGWSYCFOZKDR-UHFFFAOYSA-N
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Description

3-Ethoxycarbonyl-3'-iodobenzophenone is a halogenated benzophenone derivative featuring an ethoxycarbonyl (–COOEt) substituent at the 3-position and an iodine atom at the 3'-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and radiopharmaceutical applications. Its iodine atom enables radioisotope labeling (e.g., for SPECT imaging), while the ethoxycarbonyl group enhances electrophilicity, facilitating nucleophilic substitution or coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethoxycarbonyl-3’-iodobenzophenone can be synthesized through various synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

In industrial settings, the production of 3-ethoxycarbonyl-3’-iodobenzophenone may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents, catalysts, and reaction conditions can be optimized to achieve high yields and purity. The use of automated reactors and continuous flow processes can further enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxycarbonyl-3’-iodobenzophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 3-Ethoxycarbonyl-3'-iodobenzophenone with analogous iodinated benzophenones and acetophenones:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Substituents
This compound Not Provided C₁₆H₁₃IO₃ ~379.9* N/A N/A –COOEt (3), –I (3')
3,5-Dimethoxy-3'-iodobenzophenone 1443346-36-8 C₁₅H₁₃IO₃ ~367.9 N/A N/A –OCH₃ (3,5), –I (3')
3-Cyano-2'-iodobenzophenone 890098-69-8 C₁₄H₈INO 333.12 1.72 457.1 –CN (3), –I (2')
3'-Iodoacetophenone 14452-30-3 C₈H₇IO 226.05 N/A N/A –COCH₃ (1), –I (3')

*Calculated based on molecular formula.

Key Observations:

  • Molecular Weight and Complexity: The ethoxycarbonyl derivative has the highest molecular weight (~379.9 g/mol), reflecting its larger substituent compared to cyano (–CN) or methoxy (–OCH₃) groups.
  • Electronic Effects: The ethoxycarbonyl group is strongly electron-withdrawing, polarizing the aromatic ring and deactivating it toward electrophilic substitution. This contrasts with methoxy (electron-donating) and cyano (moderately electron-withdrawing) groups, which alter reactivity patterns .
  • Boiling Point and Solubility: The cyano-substituted derivative exhibits a high predicted boiling point (457.1°C), likely due to dipole-dipole interactions from the polar –CN group. Ethoxycarbonyl derivatives may have intermediate solubility in polar solvents compared to methoxy or iodoacetophenone .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Ethoxycarbonyl-3'-iodobenzophenone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using iodobenzene derivatives and ethoxycarbonyl-substituted acyl chlorides. Alternative routes include Suzuki-Miyaura cross-coupling, leveraging the iodine substituent as a reactive site . Key factors include catalyst choice (e.g., Pd(PPh₃)₄), solvent polarity (e.g., DMF or THF), and temperature control (80–120°C). Yields typically range from 60–85%, with purity confirmed by HPLC.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic proton environments (δ 7.2–8.1 ppm) and carbonyl signals (δ 165–170 ppm). The iodine substituent causes deshielding in adjacent protons .
  • IR Spectroscopy : Confirm ester C=O stretches (~1720 cm⁻¹) and aryl-iodine bonds (~500 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks at m/z 368 (M⁺) align with the molecular formula C₁₅H₁₃IO₃ .

Q. How should researchers handle safety concerns during synthesis?

  • Methodological Answer : Use impermeable gloves (e.g., nitrile) and sealed goggles to prevent exposure to iodinated intermediates. Waste must be segregated and treated via halogen-specific protocols (e.g., sodium thiosulfate neutralization) .

Advanced Research Questions

Q. How can contradictory crystallography data for this compound analogs be resolved?

  • Methodological Answer : Discrepancies in X-ray diffraction patterns (e.g., bond angles or unit cell parameters) may arise from polymorphism or solvent inclusion. Use Rietveld refinement to compare data with structurally similar compounds like 3,4-Dimethoxy-4'-iodobenzophenone (CAS 116413-00-4) . Computational tools (e.g., Mercury CSD) can model steric effects of the ethoxycarbonyl group.

Q. What strategies optimize regioselective functionalization in benzophenone derivatives?

  • Methodological Answer :

  • Directing Groups : Introduce methoxy or nitro groups to steer electrophilic substitution.
  • Cross-Coupling : Exploit the iodine substituent in Suzuki reactions with boronic acids. Pd-catalyzed conditions (e.g., Pd(OAc)₂, SPhos ligand) enhance selectivity .
  • Kinetic Control : Lower temperatures (0–25°C) favor meta-substitution in ethoxycarbonyl-containing systems.

Q. How do computational models predict the electronic effects of the iodine substituent?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal iodine’s electron-withdrawing effect, reducing HOMO-LUMO gaps by ~0.5 eV compared to non-halogenated analogs. Solvent models (e.g., PCM) simulate polar environments, correlating with experimental UV-Vis λmax shifts .

Q. Critical Analysis of Research Gaps

  • Synthetic Efficiency : Current methods for this compound lack green chemistry metrics (e.g., E-factor). Future work could explore biocatalytic routes or solvent-free conditions .
  • Biological Activity : While structurally related to bioactive phenyl ethers, no studies evaluate its antimicrobial or enzyme-inhibitory potential. Collaborative assays (e.g., MIC testing) are needed .

Properties

IUPAC Name

ethyl 3-(3-iodobenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IO3/c1-2-20-16(19)13-7-3-5-11(9-13)15(18)12-6-4-8-14(17)10-12/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMGWSYCFOZKDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641529
Record name Ethyl 3-(3-iodobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-41-6
Record name Ethyl 3-(3-iodobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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